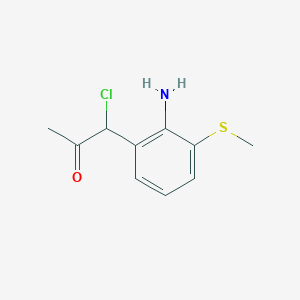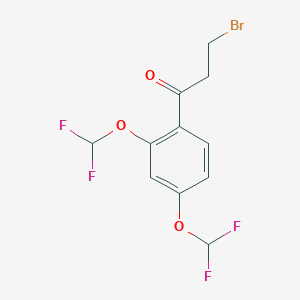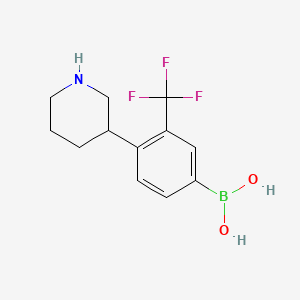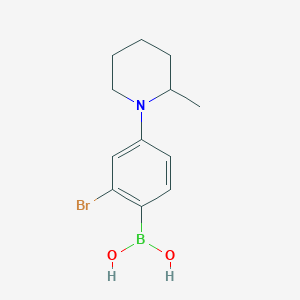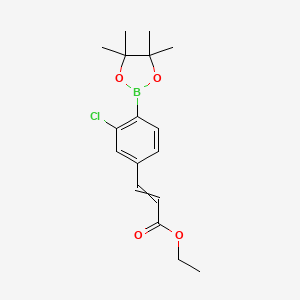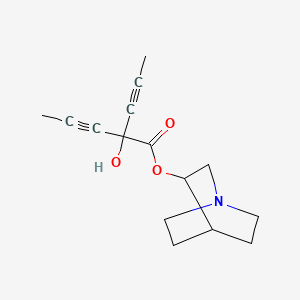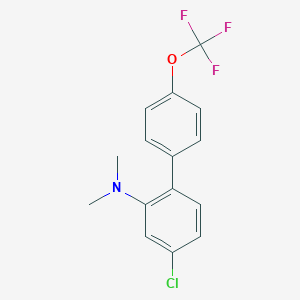
(4-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is an organic compound that features a biphenyl core substituted with chloro, trifluoromethoxy, and dimethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Wirkmechanismus
The mechanism of action of (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The chloro and trifluoromethoxy groups may enhance its binding affinity to these targets, while the dimethylamine group can influence its solubility and distribution within biological systems. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1,1’-biphenyl: Similar biphenyl core but lacks the trifluoromethoxy and dimethylamine groups.
4-Chloro-4’-iodo-1,1’-biphenyl: Contains an iodine atom instead of the trifluoromethoxy group.
4-(4-Chlorobenzenesulfonyl)-biphenyl: Features a sulfonyl group instead of the trifluoromethoxy group.
Uniqueness
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is unique due to the combination of chloro, trifluoromethoxy, and dimethylamine groups on the biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H13ClF3NO |
|---|---|
Molekulargewicht |
315.72 g/mol |
IUPAC-Name |
5-chloro-N,N-dimethyl-2-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)14-9-11(16)5-8-13(14)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI-Schlüssel |
KRIBVAHVBHGTEG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)
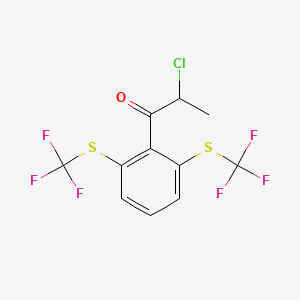
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
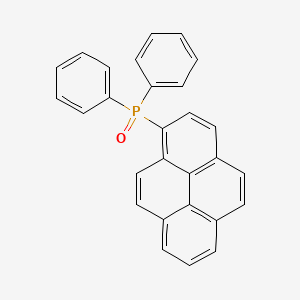
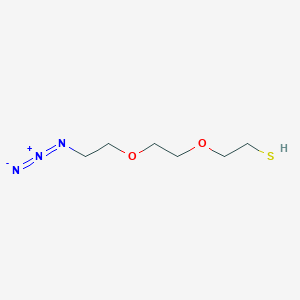
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)
